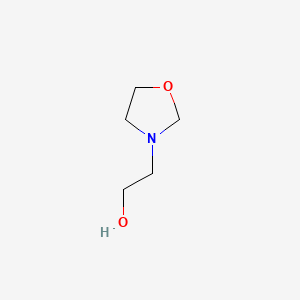

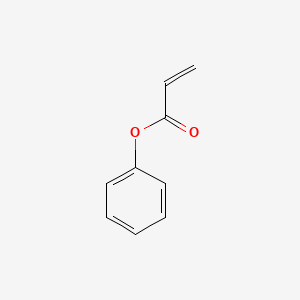

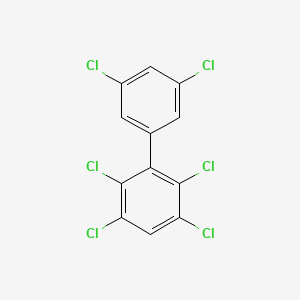

![molecular formula C10H13BrClN3 B1345247 (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 1134570-17-4](/img/structure/B1345247.png)

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Synthesis Analysis

The compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular formula of 6-bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis

The compound appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agent

This compound has been used in the development of new drugs for treating tuberculosis (TB). In an acute TB mouse model, derivatives of this compound showed significant reduction in bacterial load when treated with various doses .

Anticancer Activity

Derivatives of this compound have shown submicromolar inhibitory activity against various tumor cell lines, indicating potential as anticancer agents .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in pharmaceutical syntheses, particularly in the synthesis of lactams .

Organic Syntheses

It serves as a key component in organic synthesis processes .

Bioactive Chemical Entity Detection

New bioactive chemical entities that afford protection to seizures have been detected using derivatives of this compound .

PI3K-AKT Pathway Research

Research into mutations and abnormal activation of the PI3K-AKT pathway, which is often identified as a major factor in tumorigenesis and progression, utilizes this compound .

Wirkmechanismus

Target of Action

Similar compounds such as imidazopyridines have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Biochemical Pathways

Imidazopyridines, a related class of compounds, are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

Similar compounds have shown significant biological and therapeutic value .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is incompatible with strong oxidizing agents . It should be stored at room temperature to maintain its stability. Furthermore, its solubility in water could influence its distribution in the body and its interaction with biological targets.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYMEXAWBPZGDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)